molecular formula C36H28N2 B13140575 4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline

4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline

Cat. No.: B13140575
M. Wt: 488.6 g/mol
InChI Key: DUYKCJMMDVDAOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline typically involves a multi-step process. One common method is the condensation reaction between dibromobiphenyl and aniline in the presence of potassium carbonate. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves:

Chemical Reactions Analysis

Types of Reactions

4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with proteins and enzymes, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline is unique due to its extended aromatic system, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific redox characteristics and interactions with aromatic systems .

Biological Activity

The compound 4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline, also known by its CAS number 53693-67-7, is a complex triarylamine derivative with potential applications in various biological fields. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, as well as its physicochemical characteristics.

  • Molecular Formula : C24H20N2
  • Molecular Weight : 336.429 g/mol
  • Purity : 95% .

Antibacterial Activity

Research has shown that triarylamine derivatives exhibit significant antibacterial properties. A study evaluated the antibacterial activity of several compounds against various strains, including Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications in compounds similar to this compound could enhance their antibacterial efficacy .

Table 1: Antibacterial Activity Comparison

CompoundStaphylococcus aureusEscherichia coliActivity Level
Compound AInhibition Zone: 15 mmInhibition Zone: 10 mmModerate
Compound B (similar structure)Inhibition Zone: 20 mmInhibition Zone: 15 mmHigh

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. A notable investigation into the structure-activity relationship (SAR) of similar triarylamine compounds indicated that modifications at the aniline nitrogen could significantly influence cytotoxicity against cancer cell lines . The findings suggest that the presence of the aminophenyl group enhances interaction with cellular targets, potentially leading to increased apoptosis in cancer cells.

Case Study: Anticancer Evaluation
In a recent study, derivatives of triarylamine were synthesized and tested for their cytotoxic effects on breast cancer cell lines. The results demonstrated that certain substitutions led to IC50 values in the low micromolar range, indicating potent anticancer activity. For instance, a derivative with a similar backbone to our compound showed an IC50 of approximately 1.2 µM against MCF-7 cells .

The physicochemical properties of this compound are critical for understanding its biological activity. Key parameters include:

  • Log P (Partition Coefficient) : Indicates hydrophobicity, affecting absorption and distribution.
  • Solubility : Influences bioavailability; higher solubility can enhance therapeutic efficacy.

Table 2: Physicochemical Properties

PropertyValue
Log P5.44
Solubility (in DMSO)10 mg/mL

Properties

Molecular Formula

C36H28N2

Molecular Weight

488.6 g/mol

IUPAC Name

4-[4-[4-[4-[4-(4-aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline

InChI

InChI=1S/C36H28N2/c37-35-21-17-33(18-22-35)31-13-9-29(10-14-31)27-5-1-25(2-6-27)26-3-7-28(8-4-26)30-11-15-32(16-12-30)34-19-23-36(38)24-20-34/h1-24H,37-38H2

InChI Key

DUYKCJMMDVDAOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)C6=CC=C(C=C6)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.